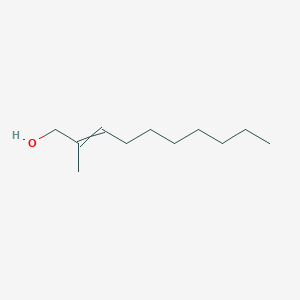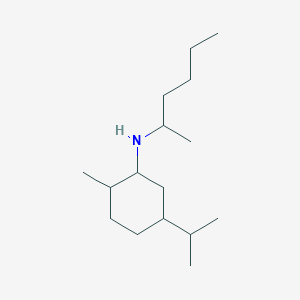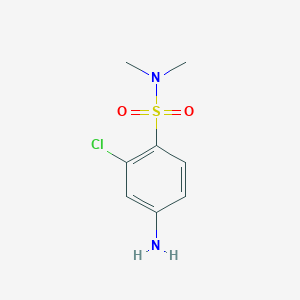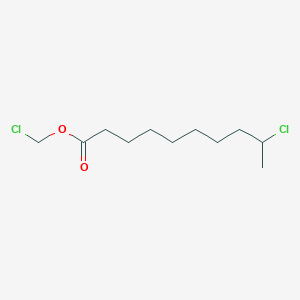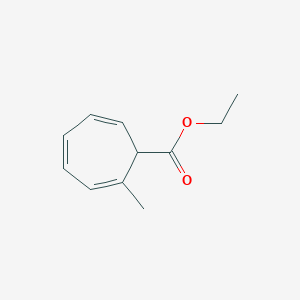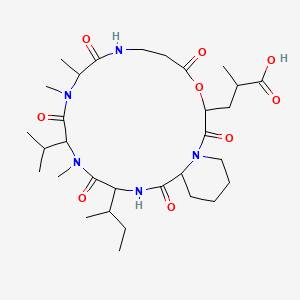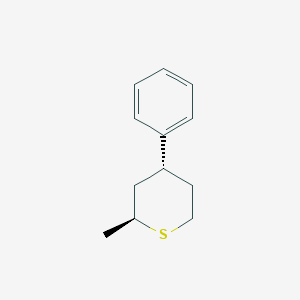
(2S,4R)-2-methyl-4-phenylthiane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4R)-2-methyl-4-phenylthiane is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-methyl-4-phenylthiane typically involves the use of chiral catalysts or starting materials to ensure the desired stereochemistry. One common method includes the asymmetric hydrogenation of a suitable precursor, such as a thioether, in the presence of a chiral catalyst. The reaction conditions often involve moderate temperatures and pressures to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions. The process is designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and advanced purification methods are employed to ensure the efficient production of the compound.
化学反応の分析
Types of Reactions
(2S,4R)-2-methyl-4-phenylthiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thioether or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thianes, depending on the specific reagents and conditions used.
科学的研究の応用
(2S,4R)-2-methyl-4-phenylthiane has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where chiral molecules play a crucial role.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
類似化合物との比較
Similar Compounds
- (2S,4R)-4-Hydroxy-1-methyl-2-pyrrolidinecarboxylic acid
- (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid dibenzyl amide
Uniqueness
(2S,4R)-2-methyl-4-phenylthiane is unique due to its specific stereochemistry and the presence of both a thiane ring and a phenyl group This combination of structural features imparts distinct chemical and biological properties that differentiate it from other similar compounds
特性
| 76097-72-8 | |
分子式 |
C12H16S |
分子量 |
192.32 g/mol |
IUPAC名 |
(2S,4R)-2-methyl-4-phenylthiane |
InChI |
InChI=1S/C12H16S/c1-10-9-12(7-8-13-10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t10-,12+/m0/s1 |
InChIキー |
BTNDCHWOHKVDLC-CMPLNLGQSA-N |
異性体SMILES |
C[C@H]1C[C@@H](CCS1)C2=CC=CC=C2 |
正規SMILES |
CC1CC(CCS1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



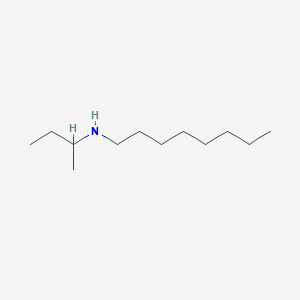
![(1S,13S)-6-(2-hydroxypropan-2-yl)-7,11,20-trioxapentacyclo[11.7.0.02,10.04,8.014,19]icosa-2(10),3,5,8,14(19),15,17-heptaene-13,17-diol](/img/structure/B14432257.png)
